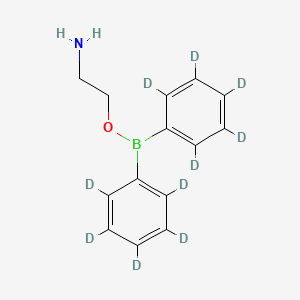

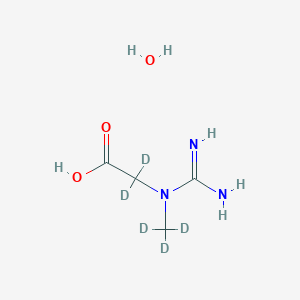

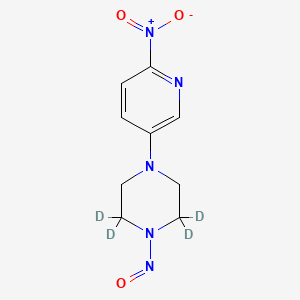

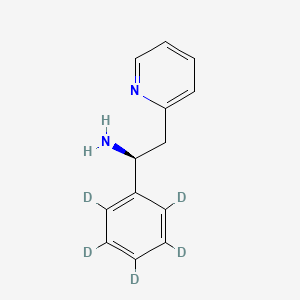

Creatine-d5 H2O (N-methyl-d3; glycine-2,2-d2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Creatine-d5 (monohydrate) is a deuterium-labeled form of creatine monohydrate. Creatine monohydrate is an endogenous amino acid derivative that plays a crucial role in cellular energy production, particularly in muscle and brain tissues . The deuterium labeling in Creatine-d5 allows for its use in various scientific research applications, particularly in studies involving metabolic pathways and pharmacokinetics.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of creatine monohydrate typically involves the reaction of sodium sarcosinate with cyanamide in an aqueous solution. The reaction is carried out at a temperature range of 70-90°C under stirring conditions. The resulting product is then cooled to precipitate creatine monohydrate crystals, which are subsequently separated, washed, and dried .

Industrial Production Methods

In industrial settings, the production of creatine monohydrate follows a similar synthetic route but on a larger scale. The process involves the use of bipolar membrane electrodialysis to separate and remove sodium ions from the sodium sarcosinate solution, followed by the reaction with cyanamide. The by-products of this process can be utilized to produce organic fertilizers, making the method more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Creatine-d5 (monohydrate) undergoes various chemical reactions, including:

Oxidation: Creatine can be oxidized to form creatinine.

Reduction: Under certain conditions, creatine can be reduced back to its precursor molecules.

Substitution: Creatine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Strong nucleophiles like sodium hydroxide are often employed.

Major Products Formed

Oxidation: Creatinine

Reduction: Precursor molecules such as sarcosine and cyanamide

Substitution: Various substituted creatine derivatives

Aplicaciones Científicas De Investigación

Creatine-d5 (monohydrate) has a wide range of scientific research applications:

Chemistry: Used as a tracer in metabolic studies to understand the pathways and kinetics of creatine metabolism.

Biology: Helps in studying cellular energy mechanisms, particularly in muscle and brain tissues.

Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of creatine in the body.

Industry: Employed in the development of dietary supplements and performance-enhancing products

Mecanismo De Acción

Creatine-d5 (monohydrate) exerts its effects primarily through its role in the phosphocreatine system. In muscle tissues, creatine is phosphorylated to form phosphocreatine by the enzyme creatine kinase. Phosphocreatine then donates a phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), the primary energy currency of the cell. This process is crucial during short bursts of high-intensity activities .

Comparación Con Compuestos Similares

Similar Compounds

Creatine Monohydrate: The non-deuterated form, widely used in dietary supplements.

Creatine Ethyl Ester: A form of creatine that is claimed to have better absorption.

Creatine Hydrochloride: Known for its higher solubility compared to creatine monohydrate.

Buffered Creatine: Contains buffering agents to reduce the conversion of creatine to creatinine in the stomach.

Uniqueness of Creatine-d5 (Monohydrate)

Creatine-d5 (monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research settings. The deuterium atoms act as tracers, allowing scientists to track the metabolic pathways and pharmacokinetics of creatine with greater precision. This makes Creatine-d5 invaluable in studies aimed at understanding the detailed mechanisms of creatine metabolism and its effects on cellular energy production .

Propiedades

Fórmula molecular |

C4H11N3O3 |

|---|---|

Peso molecular |

154.18 g/mol |

Nombre IUPAC |

2-[carbamimidoyl(trideuteriomethyl)amino]-2,2-dideuterioacetic acid;hydrate |

InChI |

InChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2/i1D3,2D2; |

Clave InChI |

MEJYXFHCRXAUIL-LUIAAVAXSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(C(=N)N)C([2H])([2H])C(=O)O.O |

SMILES canónico |

CN(CC(=O)O)C(=N)N.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

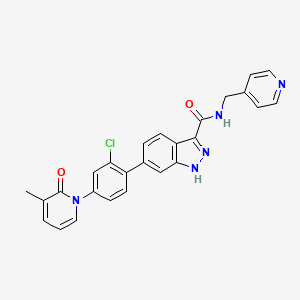

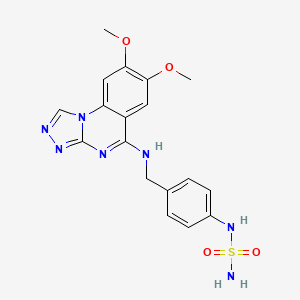

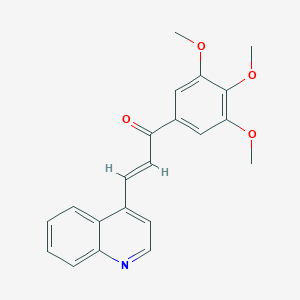

![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-methylphenyl]-2-methylquinoline-6-carboxamide](/img/structure/B15143404.png)

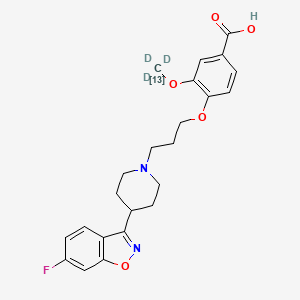

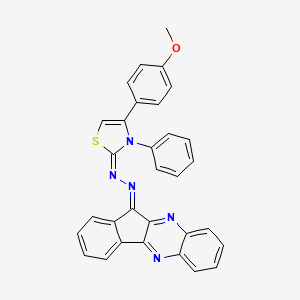

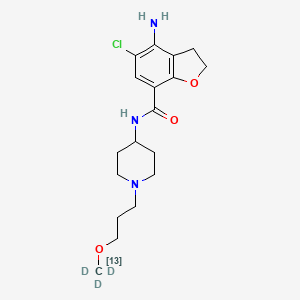

![2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-pyrrolidin-1-ylbutan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B15143453.png)